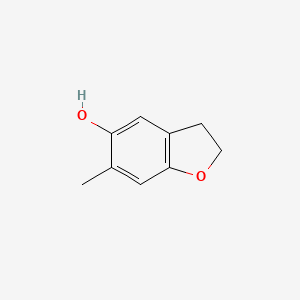

6-Methyl-2,3-dihydrobenzofuran-5-ol

Description

Significance of Dihydrobenzofuran Scaffolds in Chemical and Biological Research

Dihydrobenzofuran scaffolds are bicyclic systems consisting of a benzene (B151609) ring fused to a dihydrofuran ring. This structural framework is considered a "privileged" scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The inherent structural features of dihydrobenzofurans allow for diverse chemical modifications, making them versatile building blocks in the synthesis of complex molecules. acs.orgacs.org

The scientific community has shown a growing interest in 2,3-dihydrobenzofurans because of their association with a wide array of biological activities. researchgate.net Research has demonstrated that compounds containing the dihydrobenzofuran nucleus exhibit properties such as anti-inflammatory and potential anticancer effects. nih.gov The exploration of these scaffolds is a dynamic area of research, with ongoing efforts to synthesize novel derivatives and evaluate their biological potential. researchgate.netnih.gov The ability to introduce various substituents onto the dihydrobenzofuran core enables the fine-tuning of physicochemical properties and biological activities, which is a key aspect of modern drug discovery and development. acs.org

Overview of 6-Methyl-2,3-dihydrobenzofuran-5-ol in Academic Contexts

Within the broader class of dihydrobenzofurans, 6-Methyl-2,3-dihydrobenzofuran-5-ol represents a specific derivative with a defined substitution pattern. The academic interest in such molecules often stems from their potential as intermediates in the synthesis of more complex structures or as part of libraries of compounds screened for biological activity.

The structure of 6-Methyl-2,3-dihydrobenzofuran-5-ol features a methyl group at the 6-position and a hydroxyl group at the 5-position of the benzofuran (B130515) ring. This arrangement of functional groups can influence the molecule's chemical reactivity and its interactions with biological targets. While specific research exclusively focused on 6-Methyl-2,3-dihydrobenzofuran-5-ol is not extensively detailed in readily available literature, its structural components are found in various compounds of interest. For instance, it is structurally related to other dihydrobenzofuranols that have been investigated.

The table below provides a summary of the key structural features of 6-Methyl-2,3-dihydrobenzofuran-5-ol.

| Feature | Description |

| Core Scaffold | 2,3-Dihydrobenzofuran (B1216630) |

| Substituent at C5 | Hydroxyl group (-OH) |

| Substituent at C6 | Methyl group (-CH3) |

Structure

3D Structure

Properties

CAS No. |

61948-06-9 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

6-methyl-2,3-dihydro-1-benzofuran-5-ol |

InChI |

InChI=1S/C9H10O2/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5,10H,2-3H2,1H3 |

InChI Key |

MKBDCDKRYYXCRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCO2)C=C1O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Methyl 2,3 Dihydrobenzofuran 5 Ol and Analogs

Classical and Contemporary Synthetic Routes to Dihydrobenzofuranols

The construction of the dihydrobenzofuranol skeleton, a core component of many bioactive lignans (B1203133) and other natural products, is a significant objective in organic synthesis. Chemists have developed a range of methodologies, from classical rearrangements to modern transition metal-catalyzed reactions, to achieve this goal efficiently and selectively.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a direct and atom-economical approach to forming the dihydrobenzofuran ring system. These reactions involve the formation of a new bond between two reactive centers within the same molecule to close a ring. A variety of catalysts and reaction conditions have been employed to facilitate this transformation.

For instance, transition metals other than palladium have proven effective. Iridium catalysts can promote the intramolecular cycloaddition of a C–H bond from an ortho-methyl ether group across a carbon-carbon double bond to furnish the 2,3-dihydrobenzofuran (B1216630) structure. nih.govrsc.org Additionally, Brønsted acids like trifluoromethanesulfonic acid (TfOH) can catalyze [4+1] annulation reactions between substrates such as p-quinone methides and α-aryl diazoacetates to yield 2,3-dihydrobenzofuran derivatives bearing a quaternary carbon center. nih.gov Another approach involves using phosphoric acid to catalyze a stereoselective [3+2] annulation, providing an enantioselective route to these heterocyclic products. nih.gov

Claisen Rearrangement and Subsequent Cyclization Approaches

The Claisen rearrangement, a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, is a powerful tool in organic synthesis for carbon-carbon bond formation. organic-chemistry.org In the context of dihydrobenzofuran synthesis, the aromatic Claisen rearrangement of an allyl phenyl ether serves as a key step. organic-chemistry.org This reaction typically involves the thermal conversion of an allyl phenyl ether to an ortho-allyl phenol. organic-chemistry.org

A modern and efficient extension of this classical reaction is a tandem process that combines the Claisen rearrangement with an immediate intramolecular hydroaryloxylation. This one-pot method converts various allyl phenyl ether derivatives into the corresponding dihydrobenzofurans. rsc.org The reaction is often performed in subcritical water using solid acid catalysts. rsc.org

Below is a table summarizing the catalytic performance in this tandem reaction.

| Catalyst | Reaction Temperature (°C) | Key Outcome |

| HZSM-5 | 200 - 320 | Demonstrated the highest catalytic activity for the tandem reaction. rsc.org |

| SBA-15 | 200 - 320 | Active as a catalyst in the hydrothermal reaction medium. rsc.org |

| TS-1 | 200 - 320 | Utilized as a catalyst for the tandem process. rsc.org |

The temperature and the specific catalyst used were found to be the most significant variables influencing product yield and distribution. rsc.org

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis has become an indispensable tool for constructing complex molecular architectures, including the dihydrobenzofuran ring system. These methods often proceed via C-H activation and C-O bond formation, offering high efficiency and functional group tolerance. nih.govnih.govresearchgate.net

One prominent strategy involves the palladium-catalyzed intramolecular annulation of 1,3-dienes with o-iodoaryl acetates. acs.org The proposed mechanism for this transformation includes oxidative addition of the aryl iodide to a Pd(0) species, followed by addition across the diene, intramolecular coordination of the oxygen, hydrolysis of the acetate (B1210297), and finally, reductive elimination to release the dihydrobenzofuran product and regenerate the Pd(0) catalyst. acs.org

Another effective approach is the phenol-directed C-H activation/C-O cyclization. nih.govresearchgate.net In this process, a palladium catalyst facilitates the coupling of a phenolic C-H bond with an adjacent group, leading to ring closure. Interestingly, studies have shown that the turnover-limiting step may be the C-O reductive elimination rather than the C-H activation itself. nih.gov Air can often be used as the terminal oxidant in these reactions. nih.gov

A third method utilizes ortho-diazonium salts of diaryl ethers as precursors. In the presence of a palladium acetate catalyst in refluxing ethanol, these salts undergo an intramolecular cyclization via a tandem denitrification/C-H activation process to yield dibenzofurans, which can be hydrogenated to their dihydro counterparts. organic-chemistry.org This protocol is notable for its simplicity and absence of a required base. organic-chemistry.org

| Method | Substrates | Catalyst System | Key Feature |

| Annulation of 1,3-Dienes | o-Iodoaryl acetates, 1,3-dienes | Pd(0) | Proceeds via an oxidative addition/reductive elimination cycle. acs.org |

| Phenol-Directed C-H Activation | Phenol derivatives | Pd(0)/Pd(II) | C-O reductive elimination can be the rate-limiting step. nih.gov |

| Cyclization of Diazonium Salts | ortho-Diazonium salts of diaryl ethers | Pd(OAc)₂ | Base-free conditions in refluxing ethanol. organic-chemistry.org |

Oxidative Dimerization Routes for Dihydrobenzofuran Lignans

Dihydrobenzofuran lignans are a class of natural products synthesized in nature through the oxidative coupling of phenylpropanoid precursors. This biochemical pathway has inspired biomimetic synthetic routes in the laboratory. nih.govacs.orguni-regensburg.de The core of this strategy is the oxidative dimerization of hydroxycinnamic acid derivatives, such as caffeic acid or ferulic acid esters. nih.govacs.orguni-regensburg.denih.gov

This dimerization effectively couples two monomer units to form the characteristic 2-phenyl-3-methyl-5-carboxy-2,3-dihydrobenzofuran scaffold. The reaction can be initiated by various oxidizing agents or electrochemical methods. mdpi.com For instance, subjecting ethyl ferulate (Et-Fer) to anodic electrolysis can produce dihydrobenzofuran neolignans alongside other dimeric products. mdpi.com The resulting dihydrobenzofuran lignans can then be further modified through various derivatization reactions. nih.govacs.org

Several synthetic dihydrobenzofuran lignans have been produced using this biomimetic approach, starting from common hydroxycinnamic acid esters. acs.org

| Starting Material | Dimerization Product Type | Significance |

| Caffeic acid methyl ester | Dihydrobenzofuran lignan (B3055560) | Leads to products with promising biological activity. nih.govacs.org |

| Ferulic acid methyl ester | Dihydrobenzofuran lignan | Forms the basis for a series of synthetic lignans. nih.govacs.org |

| p-Coumaric acid methyl ester | Dihydrobenzofuran lignan | Used in biomimetic synthesis of various lignan analogs. acs.org |

Intramolecular Hydroxycarbene C–H-Insertion in Dihydrobenzofuran Formation

A highly specialized and mechanistically intriguing route to dihydrobenzofuranols involves the intramolecular insertion of a hydroxycarbene into a C-H bond. beilstein-journals.orgnih.govbeilstein-journals.org This reaction has been observed experimentally in the gas phase through high-vacuum flash pyrolysis (HVFP). beilstein-journals.orgnih.gov

The process begins with a precursor like (o-methoxyphenyl)glyoxylic acid. beilstein-journals.orgnih.gov Upon pyrolysis at high temperatures (e.g., 600 °C), this acid generates a transient, non-isolable (o-methoxyphenyl)hydroxycarbene. beilstein-journals.orgnih.gov This highly reactive singlet carbene rapidly undergoes an intramolecular C-H insertion into the proximal methyl group to form 2,3-dihydrobenzofuran-3-ol. beilstein-journals.orgnih.govbeilstein-journals.org This insertion product can be trapped at low temperatures and characterized spectroscopically. beilstein-journals.orgnih.gov

Notably, this specific C-H insertion pathway kinetically outcompetes other potential reactions of the hydroxycarbene, such as hydrogen tunneling. beilstein-journals.orgnih.gov However, attempts to translate this reaction into a practical synthetic method in solution have been unsuccessful. In high-boiling solvents, the hydroxycarbene intermediate is protonated, leading to the formation of o-anisaldehyde instead of the desired cyclized product. beilstein-journals.orgnih.gov

| Precursor | Reaction Conditions | Intermediate | Product |

| (o-Methoxyphenyl)glyoxylic acid | High Vacuum Flash Pyrolysis (600 °C) | (o-methoxyphenyl)hydroxycarbene | 2,3-Dihydrobenzofuran-3-ol beilstein-journals.orgnih.gov |

| (o-Methoxyphenyl)glyoxylic acid | Refluxing xylenes (B1142099) (Solution) | Protonated hydroxycarbene | o-Anisaldehyde beilstein-journals.orgnih.gov |

Transition Metal-Catalyzed C–H Activation/Coupling Strategies

Beyond palladium, a variety of other transition metals, including rhodium (Rh), iridium (Ir), and copper (Cu), have been successfully employed to catalyze the synthesis of dihydrobenzofurans via C-H activation and coupling reactions. nih.govrsc.orgnih.gov These methods provide alternative and sometimes complementary pathways to access diverse dihydrobenzofuran structures. nih.govrsc.org

Rhodium catalysts are particularly versatile. For example, Rh-catalyzed [3+2] annulation of N-phenoxy amides with partners like alkynes or alkylidenecyclopropanes affords dihydrobenzofuran derivatives. nih.govrsc.org The reaction with alkylidenecyclopropanes proceeds through a dual C-H and C-C bond activation mechanism. rsc.org

Copper catalysis has been utilized for the efficient synthesis of chiral dihydrobenzofuran-3-ols. nih.govrsc.org This is achieved through an intramolecular reaction of aryl pinacol (B44631) boronic esters. nih.govrsc.org Meanwhile, as mentioned previously, iridium catalysts can effect the intramolecular cycloaddition between an ortho-alkoxy C-H bond and an alkene. nih.govrsc.org

These strategies highlight the broad utility of transition metal catalysis in modern organic synthesis for constructing the dihydrobenzofuran core.

| Metal Catalyst | Reaction Type | Substrates | Product Type |

| Rhodium (Rh) | [3+2] Annulation | N-Phenoxy amides, Alkynes/Alkylidenecyclopropanes | 3-Alkylidene-2,3-dihydrobenzofurans nih.govrsc.org |

| Copper (Cu) | Intramolecular Reaction | Aryl pinacol boronic esters | Chiral dihydrobenzofuran-3-ols nih.govrsc.org |

| Iridium (Ir) | Intramolecular Cycloaddition | o-Alkenylphenyl ethers | 2,3-Dihydrobenzofurans nih.govrsc.org |

| Palladium (Pd) | C(sp³)–H and C(sp²)–H Intramolecular Coupling | Alkyl phenyl ethers | 2,3-Dihydrobenzofurans rsc.org |

[3+2] Cycloaddition with Benzoquinones

The [3+2] cycloaddition reaction represents a powerful and convergent strategy for the synthesis of five-membered heterocyclic rings, including the 2,3-dihydrobenzofuran core. When employing benzoquinones as a two-atom component, this method provides direct access to the dihydrobenzofuran framework.

One prominent approach involves the oxidative [3+2] cycloaddition of phenols and alkenes, where a benzoquinone-like intermediate is generated in situ. nih.gov A photocatalytic method using a ruthenium-based catalyst, Ru(bpy)₃²⁺, and a benign terminal oxidant like ammonium (B1175870) persulfate, facilitates the reaction between electron-rich phenols and various alkenes. nih.govscilit.com This process is believed to proceed through the formation of a phenoxonium ion, which then undergoes cycloaddition with the alkene. The reaction is applicable to a wide array of substrates, including those with sensitive functional groups like benzyl (B1604629) and allyl ethers, as well as unprotected alcohols. nih.gov

Another strategy involves the dearomative [3+2] cycloaddition of 2-nitrobenzofurans with various nucleophiles. While not directly using benzoquinones as starting materials, these reactions generate polycyclic structures containing the 2,3-dihydrobenzofuran core. nih.gov For instance, the reaction between para-quinamines and 2-nitrobenzofurans, triggered by an N-nucleophile, yields complex benzofuro[3,2-b]indol-3-one derivatives with excellent yields and high diastereoselectivity. nih.gov Similarly, copper-catalyzed [3+2] cycloadditions between quinone esters and styrenes have been developed for the efficient synthesis of 2-aryl-2,3-dihydrobenzofurans with high yields and enantioselectivities. researchgate.net

The versatility of the [3+2] cycloaddition is further demonstrated by the use of different catalytic systems. For example, a newly developed Cu(II)/SPDO complex catalyzes the asymmetric [3+2] cycloaddition of quinone esters with 2,3-dihydrofuran, providing access to tetrahydrofuro[2,3-b]benzofuran scaffolds with high enantioselectivity. acs.org

Table 1: Examples of [3+2] Cycloaddition Reactions for Dihydrobenzofuran Synthesis

| Catalyst/Reagent | Reactants | Product Type | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Ru(bpy)₃²⁺ / (NH₄)₂S₂O₈ | p-Methoxyphenol, Methylisoeugenol | Dihydrobenzofuran | Moderate | Not specified | nih.gov |

| Base (e.g., DBU) | para-Quinamine, 2-Nitrobenzofuran | Benzofuro[3,2-b]indol-3-one | Up to 98% | >20:1 dr | nih.gov |

| Cu(II)/SPDO complex | Quinone ester, 2,3-Dihydrofuran | Tetrahydrofuro[2,3-b]benzofuran | High | Up to 97.5:2.5 er | acs.org |

Enantioselective Synthesis of Dihydrobenzofuran Structures

The development of enantioselective methods to access chiral 2,3-dihydrobenzofuran derivatives is a significant focus in synthetic chemistry due to their prevalence in pharmaceutically relevant molecules. acs.org Several distinct and effective strategies have been established.

Organocatalytic Asymmetric Cycloadditions: Chiral phosphoric acids have emerged as powerful catalysts for asymmetric cycloaddition reactions. A notable example is the [3+2] cycloaddition between p-quinone monoimides and 1-vinylnaphthalen-2-ols or 3-vinylindoles. acs.org This method, catalyzed by a binaphthalene-based chiral phosphoric acid, produces highly functionalized chiral 2,3-dihydrobenzofurans in good to excellent yields and with high stereoselectivities, demonstrating excellent regioselectivity at sterically hindered positions. acs.org

Metal-Catalyzed Asymmetric Reactions: Transition metal catalysis offers a versatile platform for the enantioselective synthesis of dihydrobenzofurans.

Ruthenium-Catalyzed C-H Activation: An asymmetric intramolecular hydroarylation of olefins, assisted by a chiral transient directing group, has been developed using a ruthenium(II) catalyst. This approach allows for the synthesis of 2,3-dihydrobenzofurans that possess all-carbon quaternary stereocenters, achieving remarkable yields (up to 98%) and enantioselectivities (up to >99% ee). researchgate.net

Palladium-Catalyzed Cycloisomerization: A highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides provides a route to optically active 2,3-dihydrobenzofurans. organic-chemistry.org This method is valued for its use of readily available starting materials, broad substrate scope, and mild reaction conditions. organic-chemistry.org

Rhodium-Catalyzed C-H Activation: A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a carbooxygenation with 1,3-dienes enables a redox-neutral [3+2] annulation to construct dihydrobenzofurans, with an asymmetric variant also being demonstrated. organic-chemistry.org

Biocatalytic Approaches: Engineered metalloproteins have been successfully employed for the asymmetric synthesis of these scaffolds. Specifically, engineered myoglobins have been shown to catalyze the highly diastereoselective and enantioselective cyclopropanation of benzofurans with an acceptor-only carbene donor. rochester.edu This biocatalytic strategy yields stereochemically rich 2,3-dihydrobenzofurans with exceptional enantiopurity (>99.9% de and ee) and in high yields, providing a valuable addition to the synthetic toolbox. rochester.edu

Table 2: Overview of Enantioselective Synthetic Strategies for Dihydrobenzofurans

| Method | Catalyst/System | Key Transformation | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid | [3+2] Cycloaddition | Good to Excellent | acs.org |

| Metal Catalysis | Ruthenium(II) Complex | Asymmetric Intramolecular Hydroarylation | Up to >99% | researchgate.net |

| Metal Catalysis | Palladium/TY-Phos | Heck/Tsuji-Trost Reaction | Excellent | organic-chemistry.org |

Biotechnological Methods in Dihydrobenzofuranone Synthesis

Biotechnological methods, particularly the use of enzymes, present an attractive and environmentally friendly approach for the synthesis of optically pure compounds. In the context of dihydrobenzofuranone derivatives, enzymatic kinetic resolution has been effectively employed.

A study focused on the enantioselective synthesis of 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-5-ol and its corresponding acetate derivative utilized several lipases for kinetic resolution. researchgate.net The process involved the hydrolysis of racemic 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-5-yl acetate.

The research investigated the effectiveness of various lipases, including those from Humicola lanuginosa (HPL), porcine pancreas (PPL), Rhizopus niveus (RNL), and Pseudomonas cepacia (PCL). These enzymes were tested in different solvent systems and at varying pH values to optimize the reaction conditions. The study found that lipases from HPL, PPL, RNL, and PCL demonstrated high enantioselectivity in the hydrolysis of the racemic acetate at a pH of 7, successfully producing the enantiomerically enriched 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-5-ol derivative. researchgate.net This work highlights the first successful enantioselective synthesis of these specific dihydrobenzofuranone derivatives using a biotechnological approach. researchgate.net

Table 3: Lipases Used in the Kinetic Resolution of a Dihydrobenzofuranone Derivative

| Lipase Source | Abbreviation | Outcome | Reference |

|---|---|---|---|

| Humicola lanuginosa | HPL | High enantioselectivity | researchgate.net |

| Porcine Pancreas | PPL | High enantioselectivity | researchgate.net |

| Rhizopus niveus | RNL | High enantioselectivity | researchgate.net |

Spectroscopic and Advanced Structural Characterization of 6 Methyl 2,3 Dihydrobenzofuran 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms. For 6-Methyl-2,3-dihydrobenzofuran-5-ol and its derivatives, ¹H and ¹³C NMR are fundamental in confirming their structures.

In the ¹H NMR spectrum of a dihydrobenzofuran derivative, such as (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, specific proton signals are observed that correspond to the different parts of the molecule. chemicalbook.com The aromatic protons typically appear in the downfield region, while the protons of the dihydrofuran ring and the methyl group resonate at higher fields. The coupling patterns between adjacent protons provide valuable information about their spatial relationships.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. rsc.orgchemicalbook.com Each unique carbon atom in the structure of 6-Methyl-2,3-dihydrobenzofuran-5-ol gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. For instance, the carbon atoms of the aromatic ring, the dihydrofuran ring, and the methyl group will have characteristic chemical shifts.

Table 1: Representative NMR Data for Dihydrobenzofuran Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ¹H | 8.62 (s, 1H, NH), 7.24-7.31 (m, 5H, ArH), 6.1 (s, 1H, NH), 5.38 (s, 1 H, CH), 4.03 (q, 2 H, OCH₂), 2.32 (s, 3H, CH₃), 1.13 (t, 3H, OCH₂CH₃) |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ¹³C | 14.12, 18.55, 55.59, 59.97, 101.23, 126.56, 127.88, 128.66, 143.73, 146.48, 153.73, 165.65 |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ¹H | 7.94 (s, 1H, NH), 5.91 (s, 1H, NH), 8.18 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 5.52 (s, 1H, CH), 4.07 (q, 2H,CH₂O), 2.37 (s, 3H, CH₃), 1.17 (t, 3H,OCH₂-CH₃) |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ¹³C | 14.15, 18.63, 55.02, 60.14, 101.02, 127.99, 128.84, 133.69, 142.19, 146.54, 153.48, 165.45 |

| (5-METHYL-2-FURYL)METHANOL | ¹H | 6.137, 5.896, 4.504, 2.33, 2.27 |

Note: The data presented is for illustrative purposes and represents typical chemical shifts for related structures. rsc.orgchemicalbook.com

Advanced NMR techniques, such as COSY, HSQC, and HMBC, can further be employed to establish the connectivity between protons and carbons, providing a complete and unambiguous structural assignment. researchgate.net

High-Resolution Mass Spectrometry (HRESIMS) and Electron-Impact Mass Spectrometry (EI MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of 6-Methyl-2,3-dihydrobenzofuran-5-ol.

Electron-Impact Mass Spectrometry (EI-MS) is used to study the fragmentation patterns of molecules. The fragmentation of 6-Methyl-2,3-dihydrobenzofuran-5-ol and its derivatives upon electron impact provides valuable structural information. The molecular ion peak (M+) will be observed, and characteristic fragment ions will be formed due to the cleavage of specific bonds within the molecule. For example, the fragmentation of dihydrobenzofuran derivatives often involves the loss of small molecules like CO or C₂H₄ from the dihydrofuran ring. researchgate.netmiamioh.edu The fragmentation pattern serves as a fingerprint for the compound and can be used to differentiate between isomers. researchgate.net

Table 2: Mass Spectrometry Data for a Dihydrobenzofuran Derivative

| Technique | Ion | m/z (relative intensity) |

| EI-MS | [M]+ | 150 (molecular ion) |

| EI-MS | [M-CH₃]+ | 135 |

| EI-MS | [M-C₂H₄O]+ | 106 |

Note: The data is hypothetical and for illustrative purposes, showing potential fragmentation of 6-Methyl-2,3-dihydrobenzofuran-5-ol.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 6-Methyl-2,3-dihydrobenzofuran-5-ol will exhibit characteristic absorption bands corresponding to its functional groups.

Key expected absorptions include a broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-O stretching of the ether linkage in the dihydrofuran ring will appear in the 1000-1300 cm⁻¹ region. Additionally, C=C stretching vibrations of the aromatic ring will be seen in the 1450-1600 cm⁻¹ range. nist.gov

Table 3: Characteristic IR Absorptions for 6-Methyl-2,3-dihydrobenzofuran-5-ol

| Functional Group | Wavenumber (cm⁻¹) |

| Phenolic O-H stretch | 3200-3600 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 |

| Aromatic C=C stretch | 1450-1600 |

| C-O ether stretch | 1000-1300 |

Note: The data presented is based on typical IR absorption ranges for the respective functional groups.

X-ray Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For chiral derivatives of 6-Methyl-2,3-dihydrobenzofuran-5-ol, single-crystal X-ray analysis can unambiguously establish the absolute configuration of the stereocenters.

Circular Dichroism (CD) Spectroscopy for Chiral Dihydrobenzofurans

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. chimia.chsemanticscholar.org It measures the differential absorption of left and right circularly polarized light. For chiral dihydrobenzofuran derivatives, CD spectroscopy can be used to determine the absolute configuration by applying the helicity rule. rsc.org This rule correlates the sign of the Cotton effect in the CD spectrum with the helicity of the chromophore.

For 2,3-dihydrobenzofuran (B1216630) systems, the helicity of the heteroring (P for clockwise and M for counter-clockwise) dictates the sign of the CD signal within the α-band. A positive Cotton effect corresponds to M-helicity, while a negative Cotton effect indicates P-helicity. rsc.org This empirical rule, once established for a class of compounds through synthesis of derivatives with known absolute configurations, can be reliably used to assign the absolute stereochemistry of new, related compounds. rsc.org

Computational and Theoretical Chemistry Studies of 6 Methyl 2,3 Dihydrobenzofuran 5 Ol

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the absence of specific studies on 6-Methyl-2,3-dihydrobenzofuran-5-ol, a general description of how DFT would be applied is provided below.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-Methyl-2,3-dihydrobenzofuran-5-ol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. Conformational analysis would further explore different spatial arrangements of the molecule, particularly rotation around single bonds, to identify various stable conformers and the energy barriers between them.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Surface Potential (MESP) Analysis

A Molecular Electrostatic Surface Potential (MESP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For 6-Methyl-2,3-dihydrobenzofuran-5-ol, the MESP would likely show a negative potential around the oxygen atoms of the hydroxyl and furan (B31954) ether groups.

Mulliken Atomic Charge Distribution Studies

Mulliken population analysis is a method for assigning a partial charge to each atom in a molecule. These charges provide a quantitative measure of the electron distribution and can help in understanding the molecule's polarity and reactivity. The analysis would assign specific charge values to each atom in 6-Methyl-2,3-dihydrobenzofuran-5-ol, highlighting the electronegativity differences between atoms.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

DFT calculations can be used to predict various spectroscopic properties. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be performed. These predicted spectra can then be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results.

Quantum Chemical Parameters and Reactivity Descriptors

From the calculated HOMO and LUMO energies, a range of quantum chemical parameters and reactivity descriptors can be derived. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): A measure of an atom's ability to attract shared electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

These descriptors provide a quantitative framework for understanding and predicting the chemical behavior of a molecule.

Theoretical Insights into Reaction Mechanisms Involving Dihydrobenzofurans

The 2,3-dihydrobenzofuran (B1216630) scaffold is a key structural motif in many natural products and bioactive compounds, leading to extensive research into its synthesis. nih.gov Theoretical studies, often in conjunction with experimental work, have been crucial in understanding the complex reaction mechanisms that lead to the formation of this heterocyclic system.

Various synthetic strategies have been developed, and computational models help to clarify the underlying pathways. For instance, transition metal-catalyzed reactions are common for constructing the dihydrobenzofuran core. Rhodium(II)-catalyzed denitrogenative annulation of N-sulfonyl-1,2,3-triazoles represents one such method for producing substituted 3-methylene-2,3-dihydrobenzofurans. fao.org

Another significant approach is the [3+2] cycloaddition reaction. The dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines has been shown to produce polycyclic structures incorporating the 2,3-dihydrobenzofuran core with high diastereoselectivity. nih.gov A proposed mechanism for this type of reaction involves an initial intermolecular aza-Michael reaction, leading to the dearomatization of the nitrobenzofuran, followed by an intramolecular Michael addition to form the fused ring system. nih.gov

Palladium-catalyzed reactions have also been extensively studied. For example, the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, catalyzed by a palladium complex, provides an enantioselective route to chiral 2,3-dihydrobenzofurans. organic-chemistry.org Furthermore, fluoride-induced desilylation of certain precursors can generate o-quinone methides, which then undergo intramolecular cyclization to form 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.org

These theoretical and mechanistic studies, while not always focused specifically on 6-Methyl-2,3-dihydrobenzofuran-5-ol, provide a foundational understanding of the reactivity of the dihydrobenzofuran ring system. The principles of these reactions, such as cycloadditions and transition metal-catalyzed C-H activation and annulation, are broadly applicable to substituted derivatives. organic-chemistry.orgnih.gov

| Reaction Type | Catalyst/Reagent | Description | Reference |

| Denitrogenative Annulation | Rhodium(II) | Synthesis of 3-methylene-2,3-dihydrobenzofurans from N-sulfonyl-1,2,3-triazoles. | fao.org |

| Dearomative (3+2) Cycloaddition | Inorganic Base | Reaction of 2-nitrobenzofurans and para-quinamines to form fused polycyclic systems. | nih.gov |

| Heck/Tsuji-Trost Reaction | Palladium/TY-Phos | Enantioselective synthesis of chiral 2,3-dihydrobenzofurans from o-bromophenols and 1,3-dienes. | organic-chemistry.org |

| Intramolecular Cyclization | Fluoride | Generation of o-quinone methides followed by cyclization to form 3-substituted 2,3-dihydrobenzofurans. | organic-chemistry.org |

Redox Properties and Homolytic O–H Bond Dissociation Enthalpies (BDE) of Dihydrobenzofuranols

The redox properties of phenolic compounds like 6-Methyl-2,3-dihydrobenzofuran-5-ol are of significant interest, particularly in the context of their antioxidant activity. A key parameter for evaluating the hydrogen-donating ability of an antioxidant is the homolytic O–H bond dissociation enthalpy (BDE). A lower BDE indicates that the O–H bond is weaker, and the hydrogen atom can be more easily donated to scavenge free radicals. researchgate.net

Computational methods, especially Density Functional Theory (DFT), are widely used to calculate O–H BDEs. For the parent compound, 2,3-dihydrobenzo[b]furan-5-ol, the O–H bond dissociation enthalpy has been determined to be 340 kJ mol⁻¹ (approximately 81.3 kcal mol⁻¹). nih.gov This value was calculated using Hess's law in conjunction with experimentally determined one-electron reduction potentials and pKa values. nih.gov

The substituents on the phenolic ring significantly influence the O–H BDE. The 6-Methyl-2,3-dihydrobenzofuran-5-ol has a methyl group at the position ortho to the hydroxyl group. Generally, electron-donating groups, such as methyl groups, tend to decrease the O–H BDE, thereby enhancing the antioxidant activity. This effect is attributed to the stabilization of the resulting phenoxyl radical.

The antioxidant mechanism of phenolic compounds can proceed through different pathways, including Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer followed by Proton Transfer (SET-PT). scirp.org In non-polar environments, the HAT mechanism, which is directly related to the BDE, is often favored. researchgate.netscirp.org

Studies on related dihydrobenzofuranols have shown that their antioxidant capacity increases with the introduction of certain chalcogens, which can affect the redox potentials and the stability of the resulting radical. nih.gov The antioxidant activity of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound with some structural similarities, highlights that the hydroxyl group on the ring is crucial for its radical scavenging ability. nih.gov This further underscores the importance of the phenolic hydroxyl group in 6-Methyl-2,3-dihydrobenzofuran-5-ol for its redox properties.

| Compound | **Calculated O-H BDE (kJ mol⁻¹) ** | Method | Reference |

| 2,3-Dihydrobenzo[b]furan-5-ol | 340 | Hess's Law (from experimental data) | nih.gov |

| 2,3-Dihydrobenzo[b]thiophene-5-ol | 337 | Hess's Law (from experimental data) | nih.gov |

| 2,3-Dihydrobenzo[b]selenophene-5-ol | 336 | Hess's Law (from experimental data) | nih.gov |

| 2,3-Dihydrobenzo[b]tellurophene-5-ol | 337 | Hess's Law (from experimental data) | nih.gov |

Mechanistic Investigations of Biological Activities of 6 Methyl 2,3 Dihydrobenzofuran 5 Ol and Its Analogs

Antioxidant Activity Mechanisms

While the antioxidant potential of the 2,3-dihydrobenzofuran-5-ol (B1279129) scaffold is recognized, specific studies detailing the mechanisms for 6-Methyl-2,3-dihydrobenzofuran-5-ol are not available.

Free Radical Scavenging Pathways

No specific studies detailing the free radical scavenging pathways of 6-Methyl-2,3-dihydrobenzofuran-5-ol could be identified. For related compounds, the antioxidant activity is generally attributed to the hydroxyl group at the 5-position, which can donate a hydrogen atom to neutralize free radicals. The substitution pattern on the aromatic ring is known to influence the stability of the resulting phenoxyl radical and thus the antioxidant efficiency. For instance, a study on 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a related compound, demonstrated free radical scavenging activity in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay.

Inhibition of Lipid Peroxidation Processes in Biological Systems

There is a lack of specific research on the inhibition of lipid peroxidation by 6-Methyl-2,3-dihydrobenzofuran-5-ol. However, studies on analogs suggest this class of compounds can inhibit lipid peroxidation. For example, research on other 2,3-dihydro-5-hydroxybenzofuran derivatives has demonstrated their ability to act as antioxidants against lipid peroxidation. nih.gov One study highlighted that the antioxidant efficacy is influenced by the nature of the substituents at the ortho-position to the hydroxyl group. nih.gov

Role as Alpha-Tocopherol Analogues in Oxidative Stress Research

The structural similarity of 2,3-dihydrobenzofuran-5-ols to α-tocopherol has led to their investigation as potential mimics. nih.gov A series of 2,3-dihydro-1-benzofuran-5-ols were synthesized and evaluated as α-tocopherol analogues, showing potential in protecting against central nervous system trauma by inhibiting lipid autoxidation. nih.gov However, specific studies confirming and detailing the role of 6-Methyl-2,3-dihydrobenzofuran-5-ol as an α-tocopherol analogue are not available.

Anti-inflammatory Activity Mechanisms

Specific mechanistic studies on the anti-inflammatory activities of 6-Methyl-2,3-dihydrobenzofuran-5-ol are not described in the current body of scientific literature.

Inhibition of Lipoxygenase and Prostaglandin (B15479496) Synthesis

While there is no direct evidence for 6-Methyl-2,3-dihydrobenzofuran-5-ol, research on related structures suggests a potential for such activity. A study on 2,3-dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis indicated that the ring system could serve as a template for designing 5-lipoxygenase inhibitors. nih.gov Leukotrienes and prostaglandins (B1171923) are key mediators of inflammation, and their synthesis is catalyzed by lipoxygenases and cyclooxygenases, respectively. Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2)

No specific information is available on the modulation of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by 6-Methyl-2,3-dihydrobenzofuran-5-ol. Research on other benzofuran (B130515) derivatives has shown that they can influence these pathways. For instance, a study on a 2-(2,4-dihydroxyphenyl)-5-(E)-propenylbenzofuran derivative demonstrated its ability to promote endothelial nitric oxide synthase (eNOS) activity, which could have implications for vascular inflammation. nih.gov Another study showed that (±)-α-Tocopherol can inhibit the production of PGE2 in certain cell lines. caymanchem.com However, these findings cannot be directly extrapolated to the 6-methyl analog.

Anticancer and Antitumor Activity Mechanisms

The anticancer potential of dihydrobenzofuran derivatives is a significant area of research, with studies revealing multiple mechanisms of action. nih.govnih.gov

While many anticancer agents target tubulin dynamics, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been found to have a minimal effect on tubulin polymerization. nih.govresearchgate.net Specifically, studies on methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate showed that despite their cytotoxic effects, they did not significantly interfere with the polymerization of tubulin. nih.gov This suggests that their anticancer activity operates through alternative pathways.

Dihydrobenzofuran analogs employ several mechanisms to inhibit the growth of cancer cells, often in a cell-line-specific manner.

Cell Cycle Arrest: Certain benzofuran derivatives can halt the cell cycle at different phases. For instance, one derivative was found to induce a G2/M phase arrest in HepG2 (liver cancer) cells, while another analog caused cell cycle arrest at both the S and G2/M phases in A549 (lung cancer) cells. nih.govresearchgate.net Other related compounds have also been shown to alter cell cycle distribution in various human tumor cell lines. nih.gov

Induction of Apoptosis: The activation of programmed cell death, or apoptosis, is a key anticancer mechanism for these compounds. nih.gov Studies show that benzofuran derivatives can trigger both the receptor-mediated and mitochondrial apoptotic pathways. nih.gov This is evidenced by tests such as the Annexin V assay and the Caspase-Glo 3/7 assay, which detect markers of apoptosis. researchgate.net The inhibition of anti-apoptotic proteins like Bcl-2 and the cleavage of PARP-1 are other indicators of apoptosis induction by these compounds. nih.gov

Modulation of Signaling Pathways: Dihydrobenzofuran derivatives can interfere with critical cancer-promoting signaling pathways. One mechanism involves the downregulation of mutant p53 (mutp53) and the inactivation of the STAT3 pathway, which is crucial for tumor cell proliferation, survival, and angiogenesis. nih.govnih.gov Additionally, some derivatives inhibit the production of interleukin-6 (IL-6), a cytokine linked to tumorigenesis, with effects varying between cell lines like HepG2 and A549. nih.govresearchgate.net

The following table summarizes the cytotoxic activity of select benzofuran derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Compound 3d (a pyrazolo[3,4-d]pyrimidine derivative) | Renal (A498) | GI50 | 0.0263 µM | researchgate.net |

| Compound 3d (a pyrazolo[3,4-d]pyrimidine derivative) | Renal (A498) | TGI | 0.0854 µM | researchgate.net |

| Compound 3e (a pyrazolo[3,4-d]pyrimidine derivative) | Renal (A498) | GI50 | 0.237 µM | researchgate.net |

| Halogenated Derivative 1 | Leukemia (K562) | IC50 | 5 µM | nih.gov |

| Halogenated Derivative 1 | Leukemia (HL60) | IC50 | 0.1 µM | nih.gov |

| Compound 7 (a halogenated benzofuran) | Lung (A549) | Most Promising Activity | Not specified | nih.gov |

| Compound 8 (a halogenated benzofuran) | Lung (A549), Liver (HepG2) | Significant Activity | Not specified | nih.gov |

Phytotoxic and Herbicidal Activity Mechanisms

Certain compounds containing furan (B31954) and benzofuran structures have demonstrated significant potential as herbicides. nih.govresearchgate.net Their mechanisms often target fundamental plant cell processes.

Mitosis Inhibition: A primary mechanism of action for many herbicides is the disruption of mitosis. researchgate.net Some compounds act by inhibiting the polymerization of tubulin, which is essential for forming the microtubule spindle necessary for chromosome separation. researchgate.net This leads to an arrest of the cell division process.

Enzyme Inhibition: An in silico study suggests that highly active isobenzofuranone herbicides may function by binding to strigolactone esterases like D14. nih.gov Strigolactones are plant hormones that regulate development, and interfering with their signaling can have potent herbicidal effects.

General Growth Inhibition: Aqueous extracts of various plants containing phytotoxic compounds, including those with furan rings, have been shown to inhibit seed germination and root growth. scielo.org.mx Phenolic compounds, in particular, are known to be biologically active in suppressing the germination and growth of weed seedlings. nih.gov

Antimicrobial (Antibacterial, Antifungal) and Antiparasitic Activity Mechanisms

The dihydrobenzofuran scaffold is a key pharmacophore for designing agents active against a variety of microbes and parasites. acs.orgrsc.org The mechanisms of action are diverse and target different essential cellular functions.

Cell Wall and Membrane Disruption: A primary antibacterial mechanism is the breakdown of the bacterial cell wall, leading to cell lysis. nih.govmdpi.com This bacteriolytic effect has been observed in studies using time-kill kinetic methods. nih.gov Scanning electron microscopy has provided visual evidence of morphological changes, such as the appearance of bubbles and blisters on the cell surface of bacteria like E. coli after treatment with related natural compounds. mdpi.com

Inhibition of Cell Division: Some benzofuran analogs are believed to inhibit bacterial cell division by interacting with essential proteins. mdpi.com Molecular docking studies suggest that certain compounds bind to the FtsZ (filamentous temperature-sensitive protein Z), which is critical for forming the division septum in bacteria like Bacillus subtilis. mdpi.com

Reduction of Antioxidant Defenses: Another mechanism involves reducing the antioxidant defenses within bacterial cells, making them more susceptible to oxidative stress and damage. nih.gov

Broad-Spectrum Activity: Benzofuran derivatives have shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net Their anti-infective properties also extend to viruses and parasites. nih.gov

Structure-Activity Relationship (SAR) Studies for Dihydrobenzofuran Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of the dihydrobenzofuran scaffold. acs.orgnih.govnih.gov These studies analyze how modifying the chemical structure affects the compound's activity, guiding the design of more effective therapeutic agents.

The type and position of chemical groups (substituents) on the benzofuran ring are critical determinants of its biological activity. nih.gov

| Substituent Group | Impact on Biological Activity | Reference |

| Halogens (Br, Cl, F) | Consistently results in a significant increase in anticancer activities. This is likely due to the ability to form "halogen bonds," which improve binding affinity to target molecules. The position of the halogen is a critical determinant of its effect. | nih.govnih.gov |

| Methoxy (B1213986) Group (-OCH₃) | The presence of a methoxy group, particularly in conjunction with a bromine atom, was shown to enhance pro-oxidative and pro-apoptotic properties in certain anticancer derivatives. | nih.govresearchgate.net |

| Nitro Group (-NO₂) | A nitro group can significantly boost anticancer activity, potentially by reducing the melting temperature of DNA in cancer cells. | nih.gov |

| Phenolic Hydroxyl Group (-OH) | A phenolic hydroxyl group is often crucial for modulating anticancer activity. As a hydrogen-donating group, it promotes favorable interactions with biological targets, inducing cytotoxicity. | nih.govnih.gov |

| Carboxyl Group (-COOH) | The presence of a carboxyl group, often in combination with fluorine and bromine, enhances the biological effects of benzofuran derivatives, contributing to both anti-inflammatory and anticancer potential. | nih.gov |

Stereochemical Influences on Activity

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, can have a profound impact on its biological activity. For chiral molecules, enantiomers and diastereomers can exhibit significantly different potencies and efficacies due to the stereospecific nature of interactions with biological targets such as enzymes and receptors. In the context of 2,3-dihydrobenzofuran (B1216630) derivatives, research has demonstrated that the stereochemistry at the chiral centers within the dihydrofuran ring plays a crucial role in modulating their pharmacological effects.

The study revealed a clear structure-activity relationship concerning the substitution at the C2-position of the dihydrobenzofuran moiety. The introduction of methyl groups at this position led to a significant increase in pharmacological activity. Specifically, compounds with two methyl groups at the 2-position (dimethyl) were found to be more potent than those with a single methyl group (monomethyl), which in turn were more active than the unsubstituted (dihydro) derivatives. nih.gov

Furthermore, the investigation into the stereoisomers of the monomethylated analogs highlighted the critical role of the absolute configuration at the C2 chiral center. The (2S)-methyl derivatives consistently demonstrated higher potency compared to their (2R)-methyl counterparts. This stereoselectivity suggests that the (2S)-configuration allows for a more favorable interaction with the 5-HT3 receptor binding site. The culmination of these findings was the identification of (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride as a particularly potent 5-HT3 receptor antagonist, exhibiting a high binding affinity and significant in vivo efficacy. nih.gov

These findings underscore the importance of stereochemistry in the design of biologically active 2,3-dihydrobenzofuran derivatives. The spatial orientation of substituents on the dihydrofuran ring directly influences the interaction with the biological target, leading to marked differences in activity between stereoisomers. This principle is fundamental in medicinal chemistry and guides the synthesis of enantiomerically pure compounds to optimize therapeutic potential.

Research Findings on Stereochemical Influence on 5-HT3 Receptor Antagonistic Activity

| Compound Type | Stereochemistry at C2 | Relative Potency | Reference |

| Unsubstituted | - | Dihydro | nih.gov |

| Monomethylated | (2R)-methyl | > Dihydro | nih.gov |

| Monomethylated | (2S)-methyl | > (2R)-methyl | nih.gov |

| Dimethylated | - | ≥ (2S)-methyl | nih.gov |

Derivatization and Chemical Modification Studies for Advanced Research

Synthetic Approaches to Novel Dihydrobenzofuran Derivatives

The construction of the dihydrobenzofuran nucleus is a central topic in organic chemistry, with numerous strategies developed to afford structurally diverse derivatives. rsc.orgresearchgate.net These methods can be broadly categorized into intermolecular and intramolecular approaches, often employing advanced catalytic systems to achieve high efficiency and selectivity. rsc.orgthieme-connect.com

Transition metal catalysis has emerged as a particularly powerful tool for synthesizing dihydrobenzofuran derivatives, offering high yields under mild conditions. rsc.org Catalysts based on rhodium, palladium, copper, and ruthenium are frequently employed.

Rhodium-catalyzed reactions include [3+2] annulations of 2-alkenylphenols and the asymmetric C-H functionalization of phenoxyacetamides with diazooxindoles to create complex spirooxindoyl-substituted dihydrobenzofurans. rsc.orgnih.gov

Palladium-catalyzed methods often involve the coupling of 2-bromophenols with dienes or the intramolecular C-H activation of alkyl phenyl ethers. rsc.orgnih.gov

Copper-catalyzed synthesis has been used to create neolignan analogs and to facilitate direct aryl C-O bond formation under mild conditions. rsc.orgnih.govnih.gov

Ruthenium-catalyzed photochemical synthesis enables oxidative [3+2] cycloadditions between phenols and alkenes. nih.gov

Beyond traditional transition metal catalysis, other innovative strategies have been developed. A de novo synthesis approach builds the aromatic ring through an inverse-electron demand Diels-Alder reaction. acs.org Domino reactions, which involve multiple bond-forming events in a single synthetic operation, provide an efficient route to highly functionalized dihydrobenzofurans. researchgate.net Furthermore, photoredox catalysis using ruthenium complexes has been applied to construct the dihydrobenzofuran ring system. nih.gov The cyclization of chalcones derived from 2,3-dihydrobenzofuran-5-carbaldehyde represents another synthetic pathway to novel derivatives like pyrazolines. tandfonline.com

| Methodology | Catalyst/Reagent | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric C–H Functionalization | Rhodium-based catalyst (RhCp*Cl) | Substituted phenoxyacetamides and diazooxindoles | Forms spirooxindoyl-substituted derivatives; Yields: 49–76% | rsc.orgnih.gov |

| [3+2] Annulation | Rhodium catalyst | 2-Alkenylphenols and N-phenoxyacetamides | Excellent yields (up to 90%) | rsc.org |

| Heck/Cacchi Reactions | Pd2(dba)3·CHCl3 with N-Me–Xu3 ligand | Aryl iodide-joined alkenes and o-alkynylanilines | Excellent yields (84–97%) and enantiomeric excess (84–97% ee) | nih.gov |

| Direct Aryl C–O Bond Formation | Copper(II)hexafluoroacetylacetonate | Diaryliodonium salt intermediate | Mild conditions, compatible with various functional groups | nih.gov |

| De Novo Synthesis | Base-effected α-elimination–aromatization | 2-Halothiophene-1,1-dioxide and an enol ether | Builds the aromatic ring from acyclic precursors | acs.org |

Functionalization and Analog Synthesis to Probe Specific Biological Interactions

The functionalization of the dihydrobenzofuran scaffold is crucial for synthesizing analogs to investigate specific biological activities. The inherent structure of the dihydrobenzofuran core serves as an excellent starting point for creating new pharmaceutical agents. rsc.org Researchers have successfully introduced various functional groups onto the ring system, which can act as handles for further derivatization or directly contribute to biological activity. For instance, chloro and triflate groups are well-tolerated in many synthetic schemes and provide convenient sites for subsequent chemical modifications. nih.gov

The synthesis of diverse analogs has enabled the exploration of a range of biological effects.

Anticancer and Cytotoxic Activity : Studies have shown that pyrazoline derivatives of dihydrobenzofuran exhibit cytotoxic effects against cancer cell lines such as MCF-7. tandfonline.com The introduction of bromine atoms into the benzofuran (B130515) structure has been found to significantly increase cytotoxic activity. researchgate.net The position of substituents is critical; for example, an ester group at the C-2 position and modifications at the C-5 position have been identified as important for biological effects. rsc.org

Antioxidant Properties : Drawing inspiration from the structure of tocopherols (B72186) (Vitamin E), researchers have synthesized sulfur-containing analogs, such as 2-dodecylthiomethyl-5-hydroxy-2,3-dihydrobenzofurans, to investigate their potential as antioxidants. researchgate.net

Other Therapeutic Areas : The versatility of the dihydrobenzofuran scaffold is further demonstrated by its use in developing agents with potential anti-leishmaniasis, GPR4 agonist, and antitubercular properties. nih.gov

| Derivative Class | Key Structural Features | Investigated Biological Activity | Reference |

|---|---|---|---|

| Pyrazoline Derivatives | Pyrazoline ring fused or attached to the dihydrobenzofuran core | Cytotoxicity against MCF-7 and HepG2 cancer cell lines | tandfonline.com |

| Brominated Derivatives | Bromine atoms on the benzofuran system | Enhanced cytotoxic activity | researchgate.net |

| Sulfur-containing Analogs | 2-Dodecylthiomethyl group | Antioxidant properties | researchgate.net |

| Triazole Derivatives | Triazole moiety incorporated | Antitubercular activity | nih.gov |

Strategies for Enhancing Specific Research Properties

To optimize dihydrobenzofuran derivatives for specific research applications, various strategies are employed to control their chemical and physical properties, such as stereochemistry, stability, and reactivity. A key area of focus is enantioselective synthesis, which is critical for producing single-enantiomer compounds for biological testing.

Several methods have been developed to achieve high levels of enantioselectivity.

Cooperative Catalysis : The combination of an achiral dirhodium complex with a chiral phosphoric acid enables the synthesis of enantioenriched 2,2-disubstituted dihydrobenzofurans with high enantioselectivity. researchgate.net

Chiral Catalysts : Copper catalysts paired with chiral ligands, such as SPDO, have been used in [3+2] cycloadditions to achieve excellent enantioselectivities (up to 99% ee). researchgate.net Similarly, chiral thiourea (B124793) catalysts can be used in asymmetric cascade reactions to produce chiral dihydrobenzofurans. researchgate.net

Improving reaction yields and selectivity is another critical aspect. The choice of ligands, such as the use of specific urea-based ligands in palladium catalysis, can significantly enhance product yields. nih.gov Reaction conditions, including the choice of solvent, also play a crucial role; for example, using hexafluoroisopropanol can direct the reaction pathway towards a desired [3+2] annulation product. rsc.org The use of diaryliodonium intermediates allows for milder reaction conditions, which enhances compatibility with sensitive functional groups. nih.gov

Biotechnological methods offer an alternative approach to stereocontrol. Lipases have been successfully used for the kinetic resolution of racemic dihydrobenzofuranone derivatives, providing an enzymatic route to enantiomerically pure compounds. semanticscholar.orgresearchgate.net Additionally, novel photochemical strategies, involving the isomerization of the dihydrobenzofuran core to a highly reactive spiro-cyclopropane intermediate, allow for the introduction of various functional groups through interception by nucleophiles. researchgate.net

Analytical Methodologies for Research on 6 Methyl 2,3 Dihydrobenzofuran 5 Ol

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of 6-Methyl-2,3-dihydrobenzofuran-5-ol. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC) each offer unique advantages for its study.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a powerful tool for assessing the purity of 6-Methyl-2,3-dihydrobenzofuran-5-ol and for its quantification in various samples. A typical HPLC analysis involves a reversed-phase approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

For the analysis of phenolic compounds like 6-Methyl-2,3-dihydrobenzofuran-5-ol, a common choice for the stationary phase is a C18 column. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, often with a small amount of acid like acetic or phosphoric acid to improve peak shape. nih.gov A UV-Vis diode array detector (DAD) is frequently used for detection, with monitoring at multiple wavelengths to ensure specificity. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of 6-Methyl-2,3-dihydrobenzofuran-5-ol

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Acetic Acid in Water (B) |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a representative set of HPLC conditions and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Biological and Environmental Matrices

GC-MS is a highly sensitive and specific technique for the identification of 6-Methyl-2,3-dihydrobenzofuran-5-ol, particularly in complex biological and environmental samples. Due to the polar nature of the hydroxyl group, derivatization is a critical step to increase the volatility and thermal stability of the compound for GC analysis. nih.gov

Silylation is a common derivatization technique for phenols, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. researchgate.net

The GC-MS analysis separates the derivatized compound from other components in the mixture, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification.

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized 6-Methyl-2,3-dihydrobenzofuran-5-ol

| Parameter | Condition |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

This table provides a general GC-MS method that may be adapted based on the specific derivatization agent and sample matrix.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions involving 6-Methyl-2,3-dihydrobenzofuran-5-ol and for the preliminary screening of its presence in samples. pnrjournal.com

For the separation of phenolic compounds, silica (B1680970) gel plates are commonly used as the stationary phase. The choice of the mobile phase, or solvent system, is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or methanol) is often used. sigmaaldrich.comavantiresearch.com The ratio of these solvents is adjusted to optimize the separation.

After development, the spots can be visualized under UV light or by using a staining reagent.

Table 3: Exemplary TLC Systems for the Analysis of 6-Methyl-2,3-dihydrobenzofuran-5-ol

| Stationary Phase | Mobile Phase (Solvent System) | Visualization |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3, v/v) | UV light (254 nm) or Potassium Permanganate stain |

| Silica Gel 60 F254 | Toluene:Acetone (8:2, v/v) | UV light (254 nm) or Ceric Ammonium (B1175870) Molybdate stain |

The Rf values will depend on the specific solvent system and conditions used.

Sample Preparation and Derivatization Strategies for Analytical Research

The effective analysis of 6-Methyl-2,3-dihydrobenzofuran-5-ol from complex matrices, such as biological fluids or environmental samples, necessitates robust sample preparation techniques. The goal is to isolate the analyte of interest and remove interfering substances. For GC-MS analysis, derivatization is a key part of the sample preparation process. youtube.com

A general workflow for sample preparation from a biological matrix might involve:

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the compound from the sample matrix.

Concentration: The extract is often evaporated to dryness under a stream of nitrogen.

Derivatization: The dried residue is reconstituted in a suitable solvent, and a silylating reagent (e.g., BSTFA with 1% TMCS, or MSTFA) is added. The reaction is typically carried out at an elevated temperature (e.g., 60-70 °C) for a specific duration to ensure complete derivatization.

Advanced Detection and Quantification Methods in Research Samples

While standard UV-Vis and mass spectrometric detectors are widely used, more advanced detection methods can offer enhanced sensitivity and selectivity for the analysis of 6-Methyl-2,3-dihydrobenzofuran-5-ol in challenging research samples.

Coulometric Array Detection: When coupled with HPLC, a coulometric array detector can provide high sensitivity and selectivity for electrochemically active compounds like phenols. mdpi.com It measures the current generated by the oxidation or reduction of the analyte at a series of electrodes set at different potentials, creating a unique electrochemical profile.

Fluorescence Detection: For compounds that are naturally fluorescent or can be derivatized with a fluorescent tag, HPLC with a fluorescence detector offers exceptional sensitivity, often orders of magnitude greater than UV detection. scioninstruments.com

Tandem Mass Spectrometry (MS/MS): Both LC-MS/MS and GC-MS/MS provide a higher degree of specificity and lower detection limits compared to single-stage mass spectrometry. This is particularly valuable for quantifying trace levels of 6-Methyl-2,3-dihydrobenzofuran-5-ol in complex biological or environmental samples, as it minimizes interferences from the matrix.

These advanced detection methods, in conjunction with optimized separation and sample preparation protocols, provide researchers with the necessary tools to conduct thorough and accurate investigations into the properties and presence of 6-Methyl-2,3-dihydrobenzofuran-5-ol.

Future Research Directions and Unexplored Avenues for 6 Methyl 2,3 Dihydrobenzofuran 5 Ol Research

Elucidation of Novel Biological Targets and Pathways

The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. nih.govmdpi.com Future research on 6-Methyl-2,3-dihydrobenzofuran-5-ol should be geared towards identifying and validating its specific molecular targets and the signaling pathways it modulates.

A promising area of investigation lies in its potential as an anticancer agent. Derivatives of the benzofuran (B130515) ring have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govnih.gov For instance, certain halogenated benzofuran derivatives have shown remarkable inhibitory concentrations (IC50) against leukemia and other cancer cells. nih.gov Future studies could explore the efficacy of 6-Methyl-2,3-dihydrobenzofuran-5-ol against a panel of cancer cell lines and investigate its mechanism of action, which could involve the inhibition of key enzymes in cancer progression, such as histone lysine-specific demethylase 1 (LSD1) or Pin1. nih.gov

Furthermore, the anti-inflammatory potential of dihydrobenzofuran derivatives warrants thorough exploration for this specific compound. nih.gov Research has shown that fluorinated benzofuran and dihydrobenzofuran derivatives can suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov Investigating the effect of 6-Methyl-2,3-dihydrobenzofuran-5-ol on these inflammatory mediators and their upstream signaling pathways, such as the NF-κB pathway, could unveil novel therapeutic applications.

The antimicrobial properties of the benzofuran scaffold also present a compelling avenue for research. rsc.orgrsc.org Structure-activity relationship (SAR) studies on benzofuran derivatives have identified key substitutions that enhance their antibacterial and antifungal activities. rsc.org Screening 6-Methyl-2,3-dihydrobenzofuran-5-ol against a broad spectrum of pathogenic bacteria and fungi, and identifying its microbial targets, could lead to the development of new anti-infective agents.

Development of Advanced and Sustainable Synthetic Strategies

The efficient and environmentally benign synthesis of 6-Methyl-2,3-dihydrobenzofuran-5-ol and its analogs is crucial for facilitating further research and potential applications. While numerous methods exist for the synthesis of the dihydrobenzofuran core, future efforts should focus on developing more advanced and sustainable strategies. rsc.orgnih.govrsc.org

Enantioselective Synthesis: The creation of chiral 2,3-dihydrobenzofurans with high enantiopurity is a significant challenge and a key area for future research. rochester.edursc.orgnii.ac.jp Techniques such as iridium-catalyzed intramolecular hydroarylation and organocatalytic domino reactions have shown promise in achieving high enantioselectivity for related structures. rsc.orgrsc.org Applying and optimizing these methods for the synthesis of specific enantiomers of 6-Methyl-2,3-dihydrobenzofuran-5-ol will be critical for studying their differential biological activities.

Sustainable and Green Chemistry Approaches: Moving away from harsh reagents and reaction conditions is a major goal in modern organic synthesis. Future research should explore greener synthetic routes, such as those utilizing visible light-promoted reactions or biocatalysis. thieme-connect.comnih.gov For example, the use of 2,2,2-trifluoroacetophenone (B138007) and hydrogen peroxide as an oxidation system represents a green protocol for the cyclization of o-allylphenols to form dihydrobenzofurans. thieme-connect.com The development of biocatalytic strategies using engineered enzymes could also offer a highly stereoselective and environmentally friendly route to this class of compounds. rochester.edu

Convergent and Diversity-Oriented Synthesis: To efficiently explore the chemical space around 6-Methyl-2,3-dihydrobenzofuran-5-ol, convergent synthetic strategies that allow for the rapid assembly of diverse analogs are highly desirable. acs.orgacs.org Palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes is one such approach that enables the synthesis of functionalized dihydrobenzofurans in a convergent manner. acs.org Developing diversity-oriented synthesis pathways will be instrumental in generating libraries of related compounds for high-throughput screening and SAR studies.

In-depth Mechanistic Studies at the Molecular Level

A fundamental understanding of the reaction mechanisms involved in the synthesis and biological activity of 6-Methyl-2,3-dihydrobenzofuran-5-ol is essential for its rational design and optimization.

Future research should employ a combination of experimental and computational methods to elucidate reaction pathways. For instance, detailed kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates can provide valuable insights into the mechanisms of catalytic cycles involved in its synthesis. acs.org

Computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful tool for modeling reaction profiles, transition states, and the influence of catalysts and substituents on reaction outcomes. mdpi.comnih.gov Such studies can help in understanding the formation of dibenzofurans from various precursors and can be applied to predict the reactivity and selectivity of reactions leading to 6-Methyl-2,3-dihydrobenzofuran-5-ol. mdpi.comnih.gov

At the biological level, molecular modeling and simulation techniques can be used to investigate the binding interactions of 6-Methyl-2,3-dihydrobenzofuran-5-ol with its putative protein targets. Understanding the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity and selectivity will be crucial for designing more potent and specific derivatives.

Integration with Cheminformatics and Artificial Intelligence for Predictive Modeling

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery and chemical research. tandfonline.comresearchgate.netneovarsity.org The integration of these technologies offers a powerful approach to accelerate the exploration of 6-Methyl-2,3-dihydrobenzofuran-5-ol.

Predictive Modeling of Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel dihydrobenzofuran derivatives based on their chemical structures. nih.gov By training machine learning algorithms on existing datasets of related compounds, it is possible to identify key molecular descriptors that correlate with specific biological endpoints, such as anticancer or anti-inflammatory activity. This can guide the design of new analogs of 6-Methyl-2,3-dihydrobenzofuran-5-ol with improved properties.

Virtual Screening and Target Identification: Cheminformatics tools can be employed for large-scale virtual screening of compound libraries to identify potential hits that bind to specific biological targets. jazindia.comnih.gov Molecular docking and pharmacophore modeling can be used to predict the binding modes and affinities of 6-Methyl-2,3-dihydrobenzofuran-5-ol and its derivatives with various proteins, thereby helping to prioritize compounds for experimental testing and to hypothesize potential mechanisms of action. jazindia.comnih.govresearchgate.net

Bioisostere Discovery: Deep learning models can be utilized to identify novel bioisosteres for the dihydrobenzofuran scaffold or its substituents. arxiv.org This can lead to the design of new compounds with fine-tuned control over multiple molecular properties, such as potency, selectivity, and pharmacokinetic profiles.

Q & A

Q. What regulatory guidelines apply to the use of 6-Methyl-2,3-dihydrobenzofuran-5-ol in preclinical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.